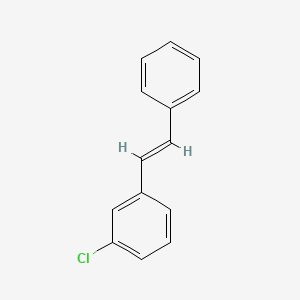
CALCIUM SILICON
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium–silane (1/1) is a compound that combines calcium and silane in a 1:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of calcium, a highly reactive metal, with silane, a silicon-hydrogen compound, results in a material with distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium–silane (1/1) typically involves the reaction of calcium with silane gas under controlled conditions. One common method is the direct reaction of calcium metal with silane gas at elevated temperatures. This process requires careful control of temperature and pressure to ensure the formation of the desired compound without unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of calcium–silane (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or solvothermal processing. These methods allow for the precise control of reaction conditions and the production of high-purity materials. For example, solvothermal processing can be used to prepare organically modified calcium silicates with varying chemical stability .
Chemical Reactions Analysis
Types of Reactions
Calcium–silane (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form calcium oxide and silicon dioxide.
Reduction: Under certain conditions, calcium–silane (1/1) can be reduced to form elemental calcium and silicon.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms in silane are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with calcium–silane (1/1) include oxygen, hydrogen, and various organic compounds. Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly influence the outcome of these reactions.
Major Products
The major products formed from reactions involving calcium–silane (1/1) depend on the specific reaction conditions. For example, oxidation reactions typically yield calcium oxide and silicon dioxide, while reduction reactions can produce elemental calcium and silicon.
Scientific Research Applications
Calcium–silane (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various silicon-based materials and as a reagent in chemical reactions.
Medicine: Research is ongoing into the use of calcium–silane (1/1) in drug delivery systems and as a component of medical implants.
Mechanism of Action
The mechanism by which calcium–silane (1/1) exerts its effects is primarily related to its ability to release calcium and silicon ions. These ions can interact with various molecular targets and pathways, influencing processes such as bone mineralization and the formation of hydroxyapatite . The compound’s reactivity with other chemicals also plays a role in its mechanism of action, enabling it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Calcium–silane (1/1) can be compared to other similar compounds, such as:
Calcium silicate: Unlike calcium–silane (1/1), calcium silicate is primarily used in construction materials and as an insulating material.
Silicon carbide: This compound is known for its hardness and is used in abrasives and cutting tools, whereas calcium–silane (1/1) has different applications in chemistry and biology.
Silane coupling agents: These compounds are used to improve the adhesion between inorganic and organic materials, similar to some applications of calcium–silane (1/1) in polymer composites.
Properties
CAS No. |
12638-76-5 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-pyridin-3-yl-1,2,4-triazole-3-carboxamide](/img/new.no-structure.jpg)

